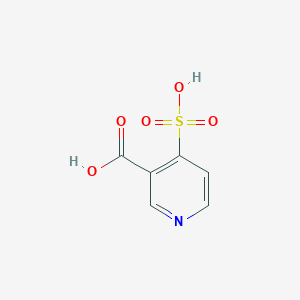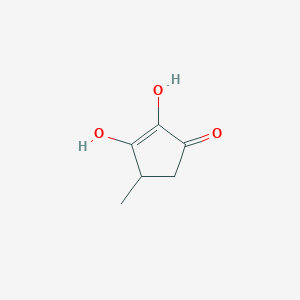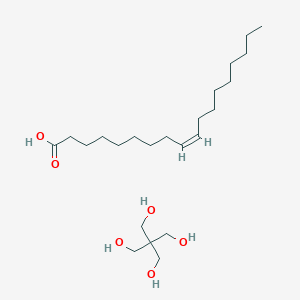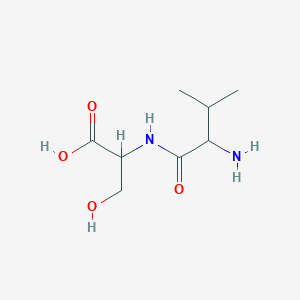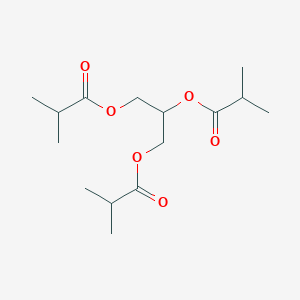
Glycerol triisobutyrate
Overview
Description
Glycerol triisobutyrate, also known as propane-1,2,3-triyl tris(2-methylpropanoate), is an organic compound with the molecular formula C15H26O6. It is a triester derived from glycerol and isobutyric acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol triisobutyrate can be synthesized through the esterification of glycerol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This method involves the use of a fixed-bed reactor where glycerol and isobutyric acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the esterified product is continuously removed from the reactor to maintain the reaction equilibrium.
Chemical Reactions Analysis
Types of Reactions: Glycerol triisobutyrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and isobutyric acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new esters.
Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Transesterification: Alcohols, acid or base catalysts, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, varying temperatures.
Major Products Formed:
Hydrolysis: Glycerol and isobutyric acid.
Transesterification: New esters and glycerol.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Scientific Research Applications
Glycerol triisobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to modify the physical properties of polymers makes it valuable in the development of flexible and durable materials.
Biology: this compound is used in cell culture studies to investigate its effects on cell differentiation and growth inhibition. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for differentiation therapy.
Medicine: Research has explored the use of this compound as a potential therapeutic agent due to its ability to modulate cellular processes. Its role in inhibiting cancer cell growth is of particular interest.
Industry: In addition to its use as a plasticizer, this compound is employed as a lubricant in various industrial applications. It is also being investigated as a potential biofuel source due to its energy-rich composition.
Mechanism of Action
The mechanism of action of glycerol triisobutyrate involves its interaction with cellular pathways and molecular targets. In cell differentiation studies, it is believed to modulate signaling pathways that regulate cell growth and differentiation. The exact molecular targets are still under investigation, but it is thought to influence the expression of genes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Glycerol triisobutyrate can be compared with other triesters of glycerol, such as glycerol tripropionate and glycerol tributyrate. While all these compounds share a similar triester structure, their unique fatty acid components impart different physical and chemical properties.
Glycerol Tripropionate: This compound has a shorter fatty acid chain compared to this compound, resulting in different solubility and plasticizing properties.
Glycerol Tributyrate: With a slightly longer fatty acid chain, glycerol tributyrate exhibits different thermal and mechanical properties compared to this compound.
The uniqueness of this compound lies in its balance of physical properties, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
2,3-bis(2-methylpropanoyloxy)propyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAAUFDFYPKMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(COC(=O)C(C)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931697 | |
| Record name | Propane-1,2,3-triyl tris(2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14295-64-8 | |
| Record name | Propanoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol triisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014295648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2,3-triyl tris(2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol triisobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



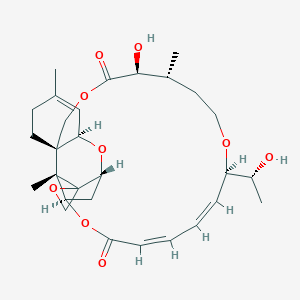


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)


